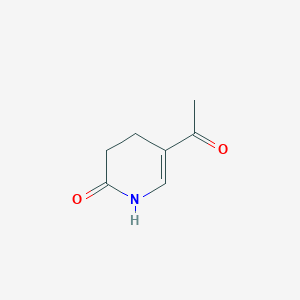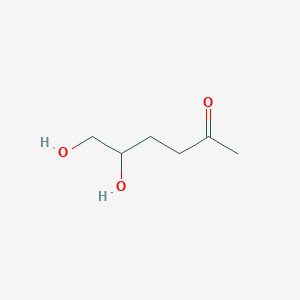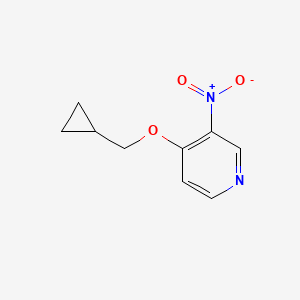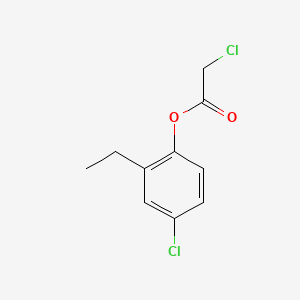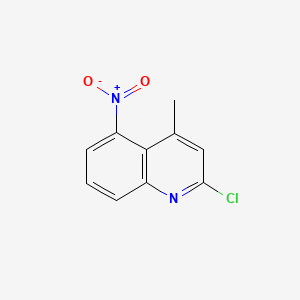
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- is a complex organic compound with the molecular formula C19H17N3O . This compound belongs to the class of imidazo-diazepines, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzene derivatives with imidazole and diazepine precursors under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- include:
- 2-methyl-9H-dibenzo(b,f)imidazo(1,2-d)(1,4)diazepine
- 9H-dibenzo(c,f)imidazo(1,2-a)azepin-9-one
- 2H-dibenzo(b,f)(1,3,5)triazino(1,2-d)(1,4)thiazepine-2,4(3H)-dione
These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- lies in its specific substituents and the resulting biological and chemical properties .
Eigenschaften
CAS-Nummer |
62538-91-4 |
|---|---|
Molekularformel |
C19H17N3O |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(3-methyl-2,5,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-13-yl)propan-1-one |
InChI |
InChI=1S/C19H17N3O/c1-3-18(23)22-15-9-5-4-8-14(15)19-20-12-13(2)21(19)16-10-6-7-11-17(16)22/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
IKYDRWYTHOKQJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C2=CC=CC=C2C3=NC=C(N3C4=CC=CC=C41)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)

![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)





